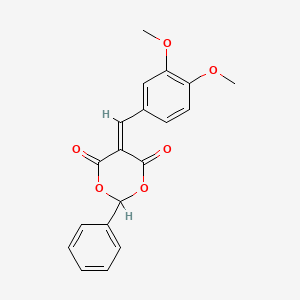![molecular formula C15H22N2O4S B5559129 1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)
1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar piperazine derivatives involves various chemical strategies, including nucleophilic substitution reactions and optimization of reaction conditions to achieve desired derivatives with high yields. For example, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, a compound with a structure somewhat analogous to the target molecule, is achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing a common route for introducing sulfonyl groups into piperazine frameworks (Naveen et al., 2007).
Molecular Structure Analysis
Density Functional Theory (DFT) studies provide insights into the optimized structures, molecular electrostatic potentials, and leading molecular orbitals of benzenesulfonamide compounds containing piperazine heterocycles. For instance, single-crystal X-ray diffraction and DFT optimization revealed the molecular structure of 1-ethyl-4-(phenylsulfonyl)piperazine, demonstrating consistency between computational and experimental structural determinations. This highlights the relevance of computational methods in predicting and confirming the molecular structures of piperazine-based compounds (Xiao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives often explore the reactivity of functional groups attached to the piperazine ring. For instance, sulfomethylation reactions enable the introduction of methanesulfonate groups into piperazine and other polyazamacrocycles, demonstrating the chemical versatility and reactivity of these compounds (van Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, of piperazine derivatives can be influenced by their molecular structure and the nature of their substituents. For example, hyperbranched polymers prepared from 1-(2-aminoethyl)piperazine and divinyl sulfone are soluble in water and various organic solvents, illustrating the effect of molecular architecture on solubility properties (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity towards different reagents and the ability to form various chemical bonds, are key to their utility in synthetic chemistry. The synthesis and functionalization of piperazine derivatives often involve careful selection of reaction conditions to achieve specific chemical modifications, as demonstrated in the synthesis of sulfonamide and thiadiazole piperazine derivatives with potential biological activities (Qi, 2014).
科学的研究の応用
Antibacterial Agents
Piperazine derivatives have been explored for their antibacterial properties against a range of bacterial strains. The preparation and antibacterial activity of various piperazine compounds, including modifications through alkylation, acylation, sulfonylation, and addition of isocyanates, highlight their potential as antibacterial agents. The structure-activity relationships discussed in these studies indicate the importance of the piperazine scaffold in achieving potent antibacterial activity, especially against gram-negative bacteria like Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Cancer Research
Piperazine derivatives containing sulfonamides have been synthesized and evaluated for their anti-cancer activities. These compounds have shown promising anti-proliferative activity against various cancer cell lines, with certain derivatives displaying IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation. The use of piperazine or 4-aminopiperidine as linkers in the molecular structure of these derivatives is identified as key to developing highly potent anti-cancer agents (El Abbouchi et al., 2020).
Metabolism and Pharmacokinetics
Research into the metabolic pathways of novel antidepressants has revealed the role of piperazine derivatives in the oxidative metabolism of drugs. Studies on compounds like Lu AA21004 have identified various metabolites resulting from oxidation, highlighting the involvement of enzymes like CYP2D6, CYP2C9, and CYP3A4/5 in these processes. This research provides valuable insights into the drug metabolism and potential interactions within the human body (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
The sulfomethylation of piperazine and other macrocycles has been described, offering a new route to mixed-side-chain macrocyclic chelates. This method involves the introduction of methanesulfonate groups at various pH levels, which can then be converted into other functional groups, demonstrating the versatility of piperazine derivatives in synthetic chemistry (van Westrenen & Sherry, 1992).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-9-7-16(8-10-17)15(18)12-21-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUHPBXGYPROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)



![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)
